(1R,3R)-2,2-Dimethyl-3-pyridin-4-ylcyclopropane-1-carboxylic acid
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Overview
Description
(1R,3R)-2,2-Dimethyl-3-pyridin-4-ylcyclopropane-1-carboxylic acid is a chiral cyclopropane derivative featuring a pyridine ring. This compound is notable for its unique structural properties, which make it a subject of interest in various fields of scientific research, including organic chemistry, medicinal chemistry, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,3R)-2,2-Dimethyl-3-pyridin-4-ylcyclopropane-1-carboxylic acid typically involves the cyclopropanation of a suitable pyridine derivative. One common method is the reaction of a pyridine-substituted alkene with a diazo compound in the presence of a rhodium catalyst. The reaction conditions often include:
Solvent: Dichloromethane or toluene
Temperature: Room temperature to reflux
Catalyst: Rhodium(II) acetate or similar rhodium complexes
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the purification process might involve crystallization or chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(1R,3R)-2,2-Dimethyl-3-pyridin-4-ylcyclopropane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The pyridine ring can be reduced to piperidine under hydrogenation conditions.
Substitution: The hydrogen atoms on the cyclopropane ring can be substituted with halogens or other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenation using N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in the presence of light or radical initiators.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of piperidine derivatives.
Substitution: Formation of halogenated cyclopropane derivatives.
Scientific Research Applications
Chemistry
In organic chemistry, (1R,3R)-2,2-Dimethyl-3-pyridin-4-ylcyclopropane-1-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of stereochemical effects in various reactions.
Biology and Medicine
In medicinal chemistry, this compound is investigated for its potential as a pharmacophore in drug design. Its chiral nature and the presence of the pyridine ring make it a candidate for the development of new therapeutic agents, particularly in the treatment of neurological disorders.
Industry
In the materials science industry, this compound can be used in the synthesis of novel polymers and materials with unique mechanical and chemical properties. Its rigid cyclopropane ring contributes to the stability and durability of these materials.
Mechanism of Action
The mechanism by which (1R,3R)-2,2-Dimethyl-3-pyridin-4-ylcyclopropane-1-carboxylic acid exerts its effects depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors. The pyridine ring can engage in π-π interactions or hydrogen bonding, while the cyclopropane ring can provide steric hindrance, influencing the binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
(1R,3R)-2,2-Dimethyl-3-phenylcyclopropane-1-carboxylic acid: Similar structure but with a phenyl group instead of a pyridine ring.
(1R,3R)-2,2-Dimethyl-3-(2-pyridyl)cyclopropane-1-carboxylic acid: Similar structure but with a pyridine ring at a different position.
Uniqueness
(1R,3R)-2,2-Dimethyl-3-pyridin-4-ylcyclopropane-1-carboxylic acid is unique due to the specific positioning of the pyridine ring, which can significantly influence its chemical reactivity and biological activity. The presence of the pyridine ring at the 4-position allows for unique interactions that are not possible with other similar compounds.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique properties
Properties
IUPAC Name |
(1R,3R)-2,2-dimethyl-3-pyridin-4-ylcyclopropane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c1-11(2)8(9(11)10(13)14)7-3-5-12-6-4-7/h3-6,8-9H,1-2H3,(H,13,14)/t8-,9+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBSOXAIEYPYIHO-BDAKNGLRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C1C(=O)O)C2=CC=NC=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@@H]([C@H]1C(=O)O)C2=CC=NC=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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